tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3 This compound is part of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters under controlled conditions. One common method includes the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which undergoes a series of reactions including reduction and protection steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
- tert-Butyl 3-Methyleneazetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate is unique due to its specific structural features, such as the hydroxybutan-2-ylidene moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxybutan-2-ylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-9(8-14)10-6-13(7-10)11(15)16-12(2,3)4/h14H,5-8H2,1-4H3 |
InChI Key |
BBJFANNTRCMMCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CN(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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